1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a bromomethyl group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include secondary alcohols.
Scientific Research Applications
1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its functional groups that can undergo further modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(bromomethyl)benzene: Similar structure but lacks the mercapto group.
1-(4-Bromophenyl)-2-bromoethanone: Similar structure but lacks the bromomethyl group.
4-Bromo-3-(bromomethyl)benzenethiol: Similar structure but lacks the carbonyl group.
Uniqueness
1-Bromo-1-(3-(bromomethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups on the phenyl ring, along with a carbonyl group
Properties
Molecular Formula |
C10H10Br2OS |
---|---|
Molecular Weight |
338.06 g/mol |
IUPAC Name |
1-bromo-1-[3-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)7-2-3-9(14)8(4-7)5-11/h2-4,10,14H,5H2,1H3 |
InChI Key |
DHRYYLCDFVBJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)CBr)Br |
Origin of Product |
United States |
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